molecular formula C13H14O3 B8658767 2-(6-ethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetaldehyde

2-(6-ethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetaldehyde

Cat. No.: B8658767
M. Wt: 218.25 g/mol
InChI Key: HFKUGJHOESMCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetaldehyde is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(5-ethoxy-3-oxo-1,2-dihydroinden-2-yl)acetaldehyde

InChI

InChI=1S/C13H14O3/c1-2-16-11-4-3-9-7-10(5-6-14)13(15)12(9)8-11/h3-4,6,8,10H,2,5,7H2,1H3

InChI Key

HFKUGJHOESMCPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC(C2=O)CC=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ozone stream (3 g ozone/hour) was conducted for 90 minutes while stirring through a solution, cooled to -70°, of 5.6 g of (RS)-2-(2-buten-1-yl)-6-ethoxy-1-indanone in 150 ml of anhydrous dichloromethane and 30 ml of anhydrous methanol. Subsequently, the mixture was flushed with oxygen for 5 minutes and with argon for 10 minutes. After the addition of 2.72 ml of dimethyl sulfide, the mixture was stirred at room temperature for 15 hours. The reaction mixture was evaporated in a vacuum. The residue was treated with 170 ml of dichoromethane and, after the addition of 25 ml of water and 25 ml of trifluoroacetic acid, stirred at room temperature for 3 hours. The mixture was subsequently poured into 150 ml of water and neutralized by the spatula-wise addition of sodium hydrogen carbonate while stirring. An additional 50 ml of water were added. The phases were separated and the aqueous phase was extracted twice with 100 ml of dichloromethane each time. The combined organic phases were dried over magnesium sulfate and concentrated in a vacuum. 3.4 g (64%) of (RS)-2-(2-oxoethyl)-6-ethoxy-1-indanone were obtained as a red-brown oil.
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ozone
Quantity
3 g
Type
reactant
Reaction Step Two
Name
(RS)-2-(2-buten-1-yl)-6-ethoxy-1-indanone
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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